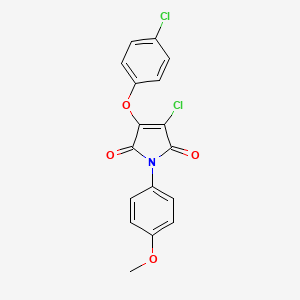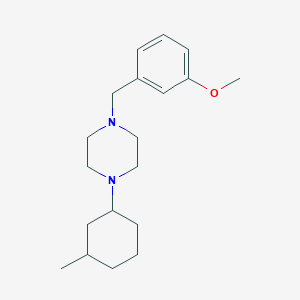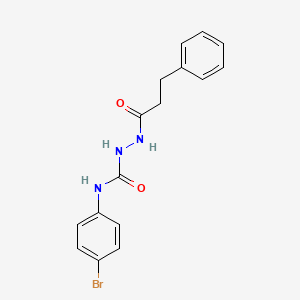![molecular formula C16H18ClNO2 B5121398 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential applications in the treatment of various neurological disorders. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been shown to be a potent inhibitor of GABA transaminase, which makes it a promising candidate for the treatment of conditions such as addiction, anxiety, and depression.
Mechanism of Action
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. It has also been shown to increase the release of dopamine in the brain, which can have a positive effect on mood and motivation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in lab experiments is that it is a potent and selective inhibitor of GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of using 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 is that it can have off-target effects on other enzymes and neurotransmitters.
Future Directions
There are a number of future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115. One area of interest is the potential use of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior in animal models, and there is potential for it to be used in the treatment of human addiction. Another area of interest is the potential use of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in the treatment of anxiety and depression. It has been shown to have anti-anxiety and anti-depressant effects in animal models, and there is potential for it to be used in the treatment of human anxiety and depression.
Synthesis Methods
The synthesis of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 involves the reaction of vigabatrin with 4-chlorobenzaldehyde and furfural. The resulting product is then reduced using sodium borohydride to yield 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115. This synthesis method has been optimized to produce high yields of pure 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115.
Scientific Research Applications
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been shown to be a potent inhibitor of GABA transaminase, which makes it a promising candidate for the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-13-5-3-12(4-6-13)16-8-7-15(20-16)11-18-9-1-2-14(19)10-18/h3-8,14,19H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTYSGARAHLXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(4-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)

![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)